1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)-
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Overview
Description
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)- is a complex organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.
Cyclization Reactions: These reactions are used to form the indene ring structure, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids or bases for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)- has various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler indene derivative with similar chemical properties.
2-Hydroxy-1,3-benzodioxole: A related compound with a benzodioxole ring structure.
Uniqueness
1H-Indene-1,3(2H)-dione, 2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)- is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
75840-20-9 |
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Molecular Formula |
C16H10O6 |
Molecular Weight |
298.25 g/mol |
IUPAC Name |
2-hydroxy-2-(6-hydroxy-1,3-benzodioxol-5-yl)indene-1,3-dione |
InChI |
InChI=1S/C16H10O6/c17-11-6-13-12(21-7-22-13)5-10(11)16(20)14(18)8-3-1-2-4-9(8)15(16)19/h1-6,17,20H,7H2 |
InChI Key |
RIXKBXWJVAZPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C3(C(=O)C4=CC=CC=C4C3=O)O)O |
Origin of Product |
United States |
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